molecular formula C8H10N2O2 B13399346 N-Pyridin-4-yl-L-alanine CAS No. 76478-27-8

N-Pyridin-4-yl-L-alanine

Cat. No.: B13399346
CAS No.: 76478-27-8
M. Wt: 166.18 g/mol
InChI Key: SAAQPSNNIOGFSQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-4-Pyridylalanine, also known as ®-2-amino-3-(4-pyridinyl)propanoic acid, is a non-proteinogenic amino acid. It is characterized by the presence of a pyridine ring attached to the alanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-4-Pyridylalanine is primarily synthesized through chemical methods. One common approach involves the reaction of an appropriate pyridine derivative with alanine under specific conditions . Another method utilizes photoredox catalysis, which involves the regiospecific activation of halogenated pyridines and conjugate addition to dehydroalanine derivatives . This method is efficient and scalable, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of D-4-Pyridylalanine typically follows the chemical synthesis routes mentioned above. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

D-4-Pyridylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives of D-4-Pyridylalanine .

Mechanism of Action

The mechanism of action of D-4-Pyridylalanine involves its incorporation into peptide sequences, where it can act as a substrate or inhibitor for specific enzymes. The pyridine ring interacts with the active site of enzymes, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the formation of stable enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-4-Pyridylalanine include:

Uniqueness

D-4-Pyridylalanine is unique due to its specific stereochemistry and the presence of the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

76478-27-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-(pyridin-4-ylamino)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-2-4-9-5-3-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

SAAQPSNNIOGFSQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=NC=C1

Canonical SMILES

CC(C(=O)O)NC1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.